molecular formula C12H12FN3 B11813620 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

Cat. No.: B11813620
M. Wt: 217.24 g/mol
InChI Key: RGTYZSHWDWMVJY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and reacting it with a cyclopropyl ketone can lead to the formation of the desired imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-(3-chlorophenyl)-1H-imidazol-5-amine
  • 1-Cyclopropyl-4-(3-bromophenyl)-1H-imidazol-5-amine
  • 1-Cyclopropyl-4-(3-methylphenyl)-1H-imidazol-5-amine

Uniqueness: 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its analogs .

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

3-cyclopropyl-5-(3-fluorophenyl)imidazol-4-amine

InChI

InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2

InChI Key

RGTYZSHWDWMVJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=C2N)C3=CC(=CC=C3)F

Origin of Product

United States

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